molecular formula C22H27ClN6O B2446377 N2-(3,5-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179396-03-2

N2-(3,5-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2446377
CAS No.: 1179396-03-2
M. Wt: 426.95
InChI Key: FPRQLRGGQZCISJ-UHFFFAOYSA-N
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Description

N2-(3,5-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C22H27ClN6O and its molecular weight is 426.95. The purity is usually 95%.
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Properties

IUPAC Name

2-N-(3,5-dimethylphenyl)-4-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O.ClH/c1-15-5-4-6-18(12-15)23-20-25-21(24-19-13-16(2)11-17(3)14-19)27-22(26-20)28-7-9-29-10-8-28;/h4-6,11-14H,7-10H2,1-3H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRQLRGGQZCISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3,5-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound categorized under triazine derivatives. Its molecular formula is C22H27ClN6OC_{22}H_{27}ClN_6O with a molecular weight of approximately 426.9 g/mol . This compound has garnered attention in the fields of medicinal chemistry and material science due to its unique structural properties and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with various biological targets. Similar compounds in the triazine family have been shown to modulate signaling pathways associated with cancer and neurological disorders. These compounds often act on neurokinin receptors and exhibit antiproliferative effects against various cancer cell lines .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has demonstrated significant growth inhibition of triple-negative breast cancer cells (MDA-MB231) in vitro. The structure-activity relationship (SAR) analysis indicates that certain substitutions on the triazine scaffold enhance its antiproliferative activity .

Case Study: Antiproliferative Screening

A library of compounds based on the 6-N2-diaryl-1,3,5-triazine-2,4-diamine scaffold was synthesized and screened for antiproliferative activity. Notably:

  • Cell Lines Tested : MDA-MB231 (triple-negative), SKBR-3 (HER2-positive), and MCF-7 (hormone-dependent).
  • Results : Compounds exhibited selective inhibition of MDA-MB231 cells with a GI50 value as low as 0.06 μM for some derivatives .
CompoundCell LineGI50 Value (μM)Selectivity
73MDA-MB2310.06High
101MDA-MB2310.06High
-SKBR-3>10Low
-MCF-7>10Low

Other Biological Activities

In addition to its anticancer properties, triazine derivatives have been reported to possess a range of biological activities including:

  • Antibacterial : Effective against various bacterial strains.
  • Antiviral : Inhibitory effects on viruses such as HSV-1 and HIV.
  • Anti-inflammatory : Potential to mitigate inflammatory responses .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing cyanoguanidine with aromatic aldehydes and amines under acidic conditions.
  • Microwave-Assisted Synthesis : This method has shown to enhance yields and reduce reaction times significantly .

Structural Features

The molecular structure includes a central triazine ring substituted with morpholino and aryl groups which are crucial for its biological activity. The presence of electron-donating groups in specific positions enhances the compound's affinity for biological targets.

Scientific Research Applications

The compound N2-(3,5-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic molecule that has garnered attention in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry and material sciences, supported by comprehensive data and case studies.

Basic Information

  • Molecular Formula : C25H31N7O3
  • Molecular Weight : 477.6 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a triazine core with multiple functional groups that enhance its reactivity and potential biological activity. The presence of morpholino and dimethylphenyl groups contributes to its lipophilicity and solubility in organic solvents.

Medicinal Chemistry

This compound has shown promise in various therapeutic areas:

  • Anticancer Activity : Research indicates that compounds with triazine structures can inhibit cell proliferation in cancer cell lines. A study demonstrated that derivatives of triazine compounds exhibit cytotoxic effects against several cancer types, including breast and lung cancers .
  • Antiviral Properties : Some studies suggest that similar triazine derivatives can interfere with viral replication mechanisms. The compound may be explored for its potential against viruses like HIV and HCV due to its ability to target specific viral enzymes .

Agricultural Chemistry

The compound is being investigated for its potential use as a pesticide or herbicide. Triazine derivatives are known for their herbicidal properties, particularly in the inhibition of photosynthesis in plants:

  • Herbicide Development : Research has indicated that modifications to the triazine structure can enhance herbicidal activity against specific weed species while minimizing toxicity to crops .

Material Science

In material science, compounds like this compound are being studied for their applications in polymer chemistry:

  • Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may lead to materials suitable for high-performance applications .

Case Study 1: Anticancer Research

A significant study published in the Journal of Medicinal Chemistry explored the anticancer properties of various triazine derivatives. It was found that specific substitutions on the triazine ring led to increased potency against cancer cell lines. The study highlighted this compound as a candidate for further development due to its favorable pharmacological profile .

Case Study 2: Agricultural Application

In a research project focusing on herbicides, a series of triazine derivatives were tested for their efficacy against common agricultural weeds. The results indicated that the compound exhibited significant herbicidal activity at low concentrations while maintaining safety profiles for non-target plants. This positions it as a potential candidate for developing environmentally friendly herbicides .

Q & A

Q. What are the standard synthetic routes for this triazine derivative, and how can reaction conditions be optimized?

The compound is synthesized via sequential nucleophilic substitution on cyanuric chloride. Key steps include:

  • Step 1: React cyanuric chloride with 3,5-dimethylaniline in a polar aprotic solvent (e.g., dichloroethane) under reflux to substitute two chlorine atoms.
  • Step 2: Introduce the morpholino group by reacting the intermediate with morpholine at 60–80°C.
  • Step 3: Substitute the remaining chlorine with m-toluidine, followed by HCl treatment to form the hydrochloride salt . Optimization Tips:
  • Use solvents like 1,4-dioxane for better solubility of aromatic amines.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to improve yield (>70%) .

Q. What spectroscopic and analytical methods are critical for structural characterization?

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., morpholino protons at δ 3.6–3.8 ppm, aromatic protons from m-tolyl at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H⁺] at m/z ~475) and fragmentation patterns .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. How do solvent polarity and temperature influence synthesis efficiency?

  • Polar Solvents (DMF, DMSO): Enhance nucleophilicity of amines but may increase side reactions. Ideal for morpholino substitution at 60–70°C .
  • Non-Polar Solvents (Toluene): Reduce hydrolysis of cyanuric chloride but require higher temperatures (80–100°C) for aromatic amine reactions .
  • Low-Temperature Control (0–5°C): Minimize multiple substitutions during initial steps .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Target Identification: Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
  • Enzyme Inhibition Assays: Test activity against kinases (e.g., EGFR) or phosphatases, comparing IC₅₀ values with structural analogs (e.g., 15–20 μM in MDA-MB-231 cells) .
  • Molecular Dynamics Simulations: Model interactions with ATP-binding pockets or DNA helices to predict binding modes .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects. For example:
SubstituentCell LineIC₅₀ (μM)Source
3,5-DimethylphenylHeLa16.3
4-ChlorophenylHepG212.2
  • Experimental Replication: Standardize assay conditions (e.g., serum concentration, incubation time) to reduce variability .
  • Meta-Analysis: Pool data from multiple studies using tools like Bayesian statistics to identify outliers .

Q. Which computational methods predict the compound’s reactivity and interaction with biomolecules?

  • Density Functional Theory (DFT): Calculate charge distribution on the triazine ring to predict sites for nucleophilic attack (e.g., C2/C4 positions) .
  • Molecular Docking (AutoDock Vina): Simulate binding to protein targets (e.g., tubulin or topoisomerase II) using crystal structures from the PDB .
  • Reaction Pathway Modeling (Gaussian): Map energy barriers for hydrolysis or oxidation reactions under physiological conditions .

Data Contradiction Analysis

Q. Why do solubility and stability profiles vary across studies, and how can these discrepancies be addressed?

  • Solubility Factors: Discrepancies arise from solvent choice (e.g., DMSO vs. saline) and pH. The hydrochloride salt improves aqueous solubility (~2 mg/mL at pH 7.4) but degrades in acidic conditions .
  • Stability Protocols: Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish degradation pathways (e.g., morpholino group oxidation) .

Methodological Best Practices

  • Synthesis Reproducibility: Document exact molar ratios (e.g., 1:2.2 for cyanuric chloride:amine) and inert atmosphere (N₂/Ar) usage .
  • Biological Assays: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.